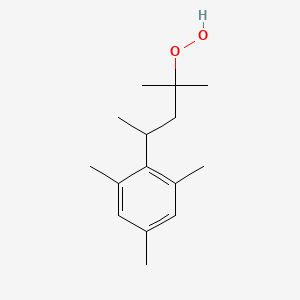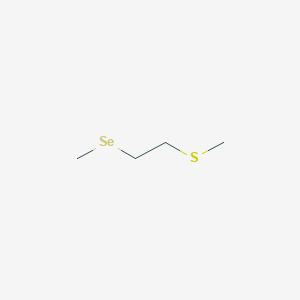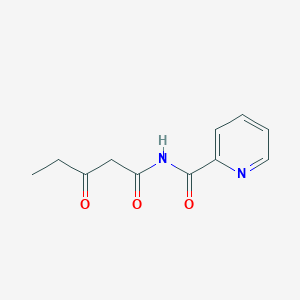![molecular formula C12H15Cl2NOS B14416369 Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- CAS No. 81785-22-0](/img/structure/B14416369.png)
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a phenyl group, a chloroethylthio substituent, and an additional chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- typically involves multiple steps. One common method includes the reaction of N-phenylbutanamide with 2-chloroethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- involves its interaction with specific molecular targets. The chloroethylthio group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenyl group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Butanamide, N-phenyl-: Lacks the chloroethylthio and additional chlorine substituents.
Butanamide, 3-chloro-N-phenyl-: Lacks the chloroethylthio substituent.
Butanamide, 4-[(2-chloroethyl)thio]-N-phenyl-: Lacks the additional chlorine atom.
Uniqueness
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- is unique due to the presence of both the chloroethylthio group and the additional chlorine atom, which confer distinct chemical and biological properties
特性
CAS番号 |
81785-22-0 |
|---|---|
分子式 |
C12H15Cl2NOS |
分子量 |
292.2 g/mol |
IUPAC名 |
3-chloro-4-(2-chloroethylsulfanyl)-N-phenylbutanamide |
InChI |
InChI=1S/C12H15Cl2NOS/c13-6-7-17-9-10(14)8-12(16)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16) |
InChIキー |
FVNRSCJPRHTSCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CC(CSCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


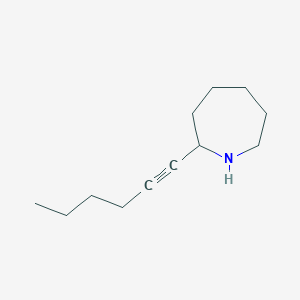


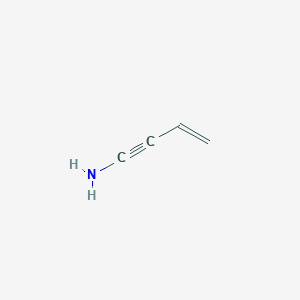

![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)

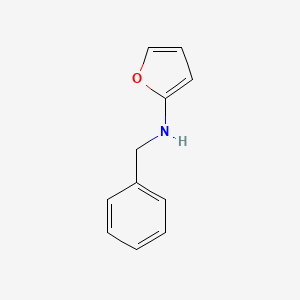
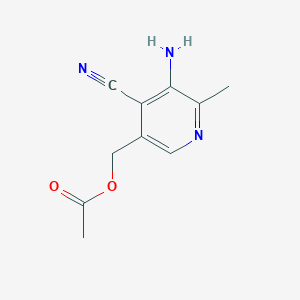
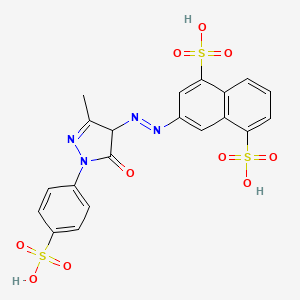
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
